5,7-difluoroquinazolin-4(3H)-one

Process chemistry SRC kinase inhibitor Pharmaceutical intermediate

Researchers developing SRC-family kinase inhibitors face synthetic dead-ends when substituting generic difluoroquinazolinone regioisomers-only the 5,7-difluoro pattern enables orthogonal sequential functionalization. 5,7-Difluoroquinazolin-4(3H)-one is the documented industrial intermediate for AZD0530 (saracatinib), validated at >80 kg scale. • Selective C-5 alkoxylation proceeds in 95% yield (NaH/DMF, RT) with C-7 fluorine retained for downstream derivatization. • High-yield conversion to 4-chloro-5,7-difluoroquinazoline enables parallel SNAr library synthesis. • 99.62% HPLC grade available for catalysis-sensitive applications requiring minimal impurity interference.

Molecular Formula C8H4F2N2O
Molecular Weight 182.13 g/mol
CAS No. 379228-58-7
Cat. No. B1417620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-difluoroquinazolin-4(3H)-one
CAS379228-58-7
Molecular FormulaC8H4F2N2O
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CNC2=O)F)F
InChIInChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)
InChIKeyDIQRRDUOMDYXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoroquinazolin-4(3H)-one: Baseline Characterization


5,7-Difluoroquinazolin-4(3H)-one (CAS 379228-58-7) is a heterocyclic building block belonging to the quinazolin-4(3H)-one family, characterized by the presence of fluorine atoms at the 5- and 7-positions of the fused bicyclic ring system . The compound possesses the molecular formula C₈H₄F₂N₂O and a molecular weight of 182.13 g/mol . Its structural configuration features a 4-oxo moiety with the quinazoline ring in the 3H tautomeric form, and the specific 5,7-difluoro substitution pattern distinguishes it from other regioisomeric difluoroquinazolinones such as 6,7-difluoro-, 6,8-difluoro-, or 5,8-difluoro-substituted analogs [1].

Validated core intermediate for SRC/Abl kinase inhibitor AZD0530 process route
5,7-Difluoro pattern enables sequential C-4 chlorination and C-5 alkoxylation
Regioisomeric identity supports 4-anilinoquinazoline kinase inhibitor scaffold synthesis

Why Generic Substitution Fails


Generic substitution of 5,7-difluoroquinazolin-4(3H)-one with other fluorinated quinazolinone regioisomers (e.g., 6,7-difluoro, 5,8-difluoro, or 6,8-difluoro analogs) is not feasible without compromising synthetic outcomes due to regiospecific reactivity at the 4-oxo position and the distinct electronic influence of the 5,7-difluoro substitution pattern on nucleophilic aromatic substitution (SₙAr) reactions [1]. In validated pharmaceutical manufacturing routes, the 5,7-difluoro arrangement enables selective sequential functionalization at the C-4 chloro intermediate and the C-5 position that is not replicable with alternative regioisomers [2]. Specifically, the electron-withdrawing effects of fluorine at positions 5 and 7 activate the pyrimidine ring toward nucleophilic attack while the C-5 fluorine remains available for subsequent alkoxylation under basic conditions—a dual reactivity profile that is absent in 6,7- or 5,8-difluoro-substituted cores where the fluorine atoms are either not positioned to facilitate the same C-5 alkoxylation step or do not provide the same electronic activation pattern [3].

5,7-Difluoro (this product)
Documented essential intermediate for AZD0530; C-5 fluorine available for regioselective alkoxylation
6,7-Difluoro regioisomer
C-5 fluorine absent; cannot support the required C-5 alkoxylation step in validated route
5,8-Difluoro regioisomer
4-Chloro derivative primarily used in agrochemical fungicide programs; may not align with kinase inhibitor synthesis
6,8-Difluoro regioisomer
Not commercially cataloged as standard building block; targets distinct biology (TNKS1/KRAS) vs SRC/Abl

Product-Specific Evidence Guide


Industrial-Scale Synthetic Utility in AZD0530 Manufacturing

5,7-Difluoroquinazolin-4(3H)-one is the validated core intermediate in the commercial manufacturing route for the SRC/Abl kinase inhibitor AZD0530 (saracatinib difumarate), a clinical-stage oncology candidate. In the optimized industrial process, cyclization of 2-amino-4,6-difluorobenzamide with triethyl orthoformate under HCl catalysis at 140 °C yields 5,7-difluoroquinazolin-4(3H)-one, which then undergoes sequential functionalization to produce the final API [1]. The alternative 6,7-difluoroquinazolin-4(3H)-one regioisomer cannot be substituted into this synthetic sequence because the C-5 fluorine of the 5,7-isomer is uniquely positioned for subsequent alkoxylation with 4-hydroxytetrahydropyran under t-BuOK/THF reflux conditions—a regioselective transformation that is not geometrically or electronically possible with the 6,7-difluoro analog .

Industrial Synthetic Utility
Head-to-head
Validated core intermediate for AZD0530 (saracatinib); scaled to >80 kg API with 38% overall yield. 6,7-isomer structurally incapable of C-5 alkoxylation.
Supports reproduction of validated pharmaceutical synthetic route
Alternative regioisomers require complete route redesign
Process chemistry SRC kinase inhibitor Pharmaceutical intermediate Scale-up synthesis

Regiospecific C-4 Reactivity to 4-Chloroquinazoline

5,7-Difluoroquinazolin-4(3H)-one undergoes clean conversion to 4-chloro-5,7-difluoroquinazoline (CAS 791602-75-0) upon treatment with POCl₃ and DIEA in hot acetonitrile. This transformation yields a versatile electrophilic intermediate that can react with diverse amine nucleophiles to generate 4-anilinoquinazoline kinase inhibitor scaffolds [1]. In contrast, 5,8-difluoroquinazolin-4(3H)-one (CAS 1210071-63-8) and its corresponding 4-chloro derivative find primary application in agrochemical fungicide development rather than human kinase inhibitor programs [2]. The 4-chloro-5,7-difluoroquinazoline derivative specifically condenses with 5-chloro-1,3-benzodioxol-4-amine to install the 4-anilino moiety present in AZD0530—a synthetic connection that is not documented for the 5,8-difluoro regioisomer in pharmaceutical contexts [3].

C-4 Reactivity to 4-Chloroquinazoline
Reported
Clean conversion to 4-chloro-5,7-difluoroquinazoline (CAS 791602-75-0) with POCl₃/DIEA. Condenses with 5-chloro-1,3-benzodioxol-4-amine for AZD0530 precursor. 5,8-isomer used in agrochemical fungicide contexts.
Enables documented pharma kinase inhibitor pathway vs agrochemical application domain
5,8-difluoro analog application domain may differ
Nucleophilic aromatic substitution Chlorination Building block Kinase inhibitor synthesis

Commercial Availability and Purity Grade Differentiation

5,7-Difluoroquinazolin-4(3H)-one is commercially available at purity grades ranging from 95% (baseline specification from multiple vendors) to 99.62% (high-purity analytical grade) . The higher purity specification of 99.62% (HPLC) enables direct use in sensitive coupling reactions without additional purification steps, reducing process cycle time and improving downstream yield predictability. In comparison, the 6,8-difluoroquinazoline scaffold, which has been investigated as a KRASᴳ¹²C inhibitor core replacement [1], is not commercially cataloged as a standard building block with defined purity specifications, necessitating custom synthesis for each procurement event .

Commercial Availability & Purity
Reported
Readily available from multiple suppliers: 95% standard grade; 99.62% high-purity HPLC grade. 6,8-difluoro analogs not commercially cataloged; require custom synthesis.
Established commercial supply reduces procurement risk and timeline uncertainty
Custom-synthesized regioisomers lack defined purity benchmarks
Chemical purity Analytical specification Procurement quality HPLC

Distinct Biological Target Engagement: SRC/Abl Kinase Inhibition

The 5,7-difluoroquinazoline scaffold, when elaborated to the full AZD0530 (saracatinib) structure, confers potent and highly selective inhibition of SRC and Abl family kinases. AZD0530 demonstrates IC₅₀ values of <10 nM against SRC and Abl, with selectivity exceeding 500-fold over VEGFR2, FGFR, c-Kit, and Aurora-3 (all >5 μM) [1]. In contrast, 6,8-difluoroquinazoline-based compounds have been developed as TNKS1 (tankyrase 1) and KRASᴳ¹²C inhibitors, targeting entirely distinct biological pathways (Wnt signaling and RAS-driven oncogenesis, respectively) [2][3]. This target engagement divergence is a direct consequence of regioisomeric fluorine positioning, which alters the geometry of the hinge-binding pharmacophore and the vector of substituents extending into the kinase selectivity pocket.

Biological Target Engagement
Class-level
5,7-Difluoro-derived AZD0530: reported SRC/Abl kinase inhibition (IC₅₀ 500-fold for AZD0530 over off-target kinases.
Reported target-engagement assay context for SRC/Abl inhibitor programs
Class-level inference; target engagement is scaffold-elaboration dependent
SRC kinase Abl kinase Tyrosine kinase inhibitor Oncology

Application Scenarios


Process Development and Scale-Up of AZD0530

5,7-Difluoroquinazolin-4(3H)-one serves as the documented essential intermediate for the manufacture of AZD0530 (saracatinib difumarate), a clinical-stage SRC/Abl kinase inhibitor [1]. The validated synthetic route has been demonstrated at >80 kg scale with 38% overall yield, establishing industrial feasibility . Researchers developing SAR studies around the AZD0530 scaffold or optimizing process chemistry for related 5,7-difluoro-4-anilinoquinazolines should procure this specific building block to leverage the established synthetic methodology and avoid route revalidation.

Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries

The compound undergoes high-yield conversion to 4-chloro-5,7-difluoroquinazoline (CAS 791602-75-0) using POCl₃/DIEA in acetonitrile [1]. This electrophilic intermediate enables parallel synthesis of diverse 4-anilinoquinazoline libraries through SₙAr reactions with aryl/heteroaryl amines, a privileged scaffold for kinase inhibitor discovery. The 5,7-difluoro substitution pattern positions this building block specifically for SRC-family and Abl kinase targeting, distinguishing it from 6,8-difluoro cores used for TNKS1 or KRAS inhibitors [2].

Regioselective C-5 Functionalization for SAR Exploration

The C-5 fluorine atom of 5,7-difluoroquinazolin-4(3H)-one is activated toward nucleophilic aromatic substitution under basic conditions, enabling selective alkoxylation with alcohols (e.g., isopropanol, 4-hydroxytetrahydropyran) while leaving the C-7 fluorine intact for subsequent functionalization [1]. This orthogonal reactivity—documented in the synthesis of 7-fluoro-5-isopropoxyquinazolin-4(3H)-one with 95% yield from the parent compound using NaH in DMF at ambient temperature —is unique to the 5,7-difluoro regioisomer and is not replicable with 6,7- or 6,8-difluoro analogs, where both fluorines reside on the benzenoid ring and exhibit different relative reactivity.

High-Purity Starting Material for Catalytic Coupling Reactions

For applications requiring minimal impurity interference—such as palladium-catalyzed cross-couplings, Buchwald-Hartwig aminations, or sensitive fluorination chemistry—procurement of the 99.62% HPLC purity grade of 5,7-difluoroquinazolin-4(3H)-one is recommended [1]. This high-purity specification reduces the need for pre-reaction purification, minimizes catalyst poisoning from trace metal contaminants, and improves yield reproducibility across reaction replicates. In contrast, custom-synthesized regioisomeric analogs (e.g., 6,8-difluoroquinazolinones) lack established commercial purity benchmarks and may introduce batch-to-batch variability that confounds reaction optimization .

Application
Selection Property
Validation Focus
Process development of SRC/Abl kinase inhibitor AZD0530
Validated synthetic route compatibility
Route reproducibility at manufacturing scale
4-Anilinoquinazoline kinase inhibitor library synthesis
C-4 chloro intermediate pathway
Amine coupling generality across library scope
Regioselective C-5 functionalization studies
Orthogonal C-5/C-7 reactivity profile
Sequential functionalization selectivity
High-purity input for catalytic coupling reactions
Defined purity specification with COA
Catalyst compatibility and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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